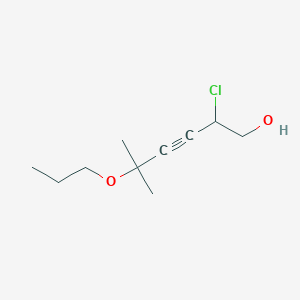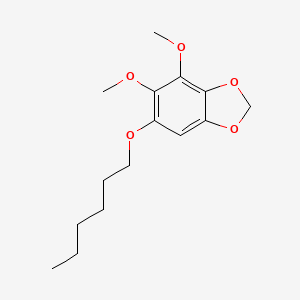
5-Ethyl-8-methylnona-6,8-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-8-methylnona-6,8-dien-2-one is an organic compound with the molecular formula C13H22O It is a member of the nonadienone family, characterized by the presence of two double bonds and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-8-methylnona-6,8-dien-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alkenes and ketones.
Formation of Intermediate Compounds: The starting materials undergo a series of reactions, including aldol condensation and dehydration, to form intermediate compounds.
Final Product Formation: The intermediate compounds are subjected to further reactions, such as hydrogenation and isomerization, to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes. These processes are optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and catalytic systems. The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-8-methylnona-6,8-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogens and other electrophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Ethyl-8-methylnona-6,8-dien-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-8-methylnona-6,8-dien-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions with various biomolecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6,8-Nonadien-2-one, 8-methyl-5-(1-methylethyl)-, (E): This compound has a similar structure but differs in the position of the double bonds and substituents.
5-Isopropyl-8-methylnona-6,8-dien-2-one: Another similar compound with variations in the alkyl groups attached to the nonadienone backbone.
Uniqueness
5-Ethyl-8-methylnona-6,8-dien-2-one is unique due to its specific arrangement of double bonds and substituents, which confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
92950-23-7 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
5-ethyl-8-methylnona-6,8-dien-2-one |
InChI |
InChI=1S/C12H20O/c1-5-12(8-6-10(2)3)9-7-11(4)13/h6,8,12H,2,5,7,9H2,1,3-4H3 |
InChI Key |
GWMMTQVXTQFSNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(=O)C)C=CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


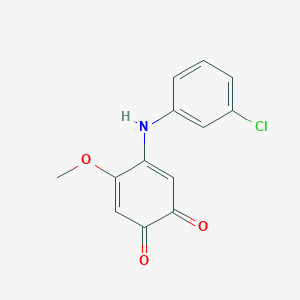
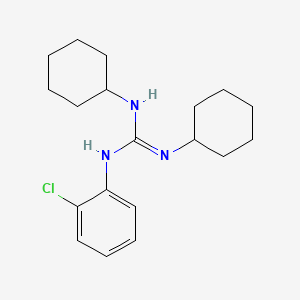
![(1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14356866.png)
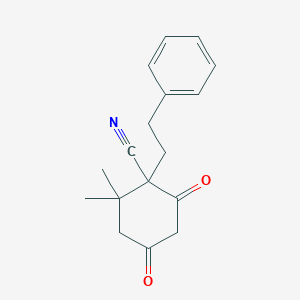
![2-[(Z)-octadec-1-enyl]butanedioic acid](/img/structure/B14356872.png)
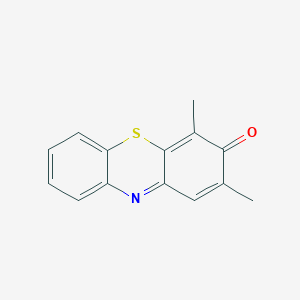
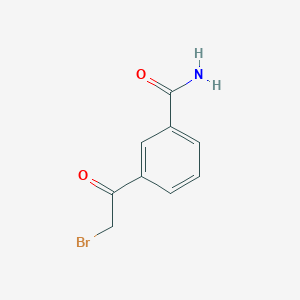

![5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione](/img/structure/B14356893.png)

![Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356900.png)
